![molecular formula C10H17NO4S B2695549 8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1235077-59-4](/img/structure/B2695549.png)
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic compound. The “spiro” in its name suggests it contains a spiroatom, a single atom that forms the junction of two or more rings . The “1,4-dioxa” indicates the presence of two oxygen atoms in the ring structure . The “8-azaspiro[4.5]decane” suggests the compound contains a nitrogen atom in its ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the functional groups and the overall structure of the molecule. The sulfonyl group, for example, could potentially undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .
Scientific Research Applications
Spirocyclic Compound Synthesis
Research into spirocyclic compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, reveals versatile synthetic routes and applications in creating complex molecular architectures. For instance, the enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds, which share a similar spirocyclic core, highlights the importance of these structures in the synthesis of insect pheromones and potentially bioactive molecules (C. Iwata et al., 1988). Another study demonstrates the one-step synthesis of functionalized dioxaspiro[4.5]decanes, showcasing the efficiency of synthesizing spirocyclic structures from readily available materials (J. Carretero et al., 1994).
Material Purification and Crystal Growth
A study on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) examines the purification, crystal growth, and characterization of this compound, demonstrating its potential as a new organic material for nonlinear optical devices. This research exemplifies the broader utility of spirocyclic compounds in materials science, particularly in the development of components for optical applications (K. Kagawa et al., 1994).
Antibacterial Activity
The synthesis and evaluation of triaza and dioxa aza spiro derivatives for antibacterial activity represent a critical area of research in medicinal chemistry. Compounds such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and tested against various bacterial species, showcasing the potential of spirocyclic compounds in developing new antibacterial agents (M. Natarajan et al., 2021).
Spirocyclic Compounds in Nonlinear Optical Materials
The synthesis and structural analysis of spirocyclic compounds, such as oxaspirocyclic derivatives, highlight their significance in the field of nonlinear optics. The detailed structural characterization of these compounds aids in understanding their potential applications in developing new materials for optical devices (Jinhe Jiang & Wulan Zeng, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-cyclopropylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDUQDSYVSCXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

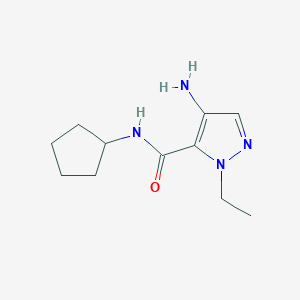
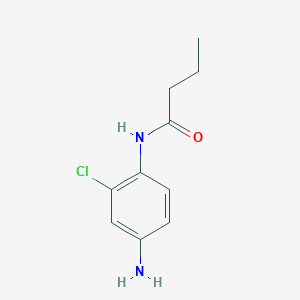
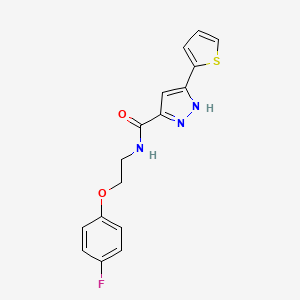
![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
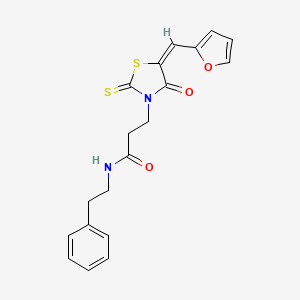
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
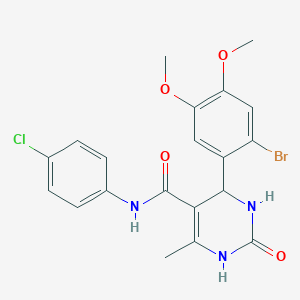
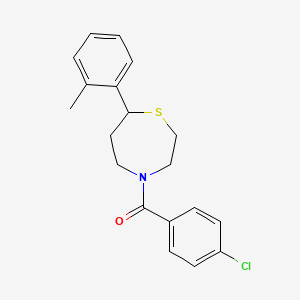
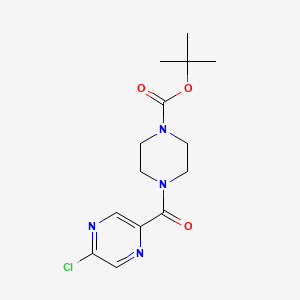
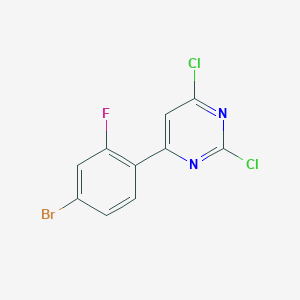
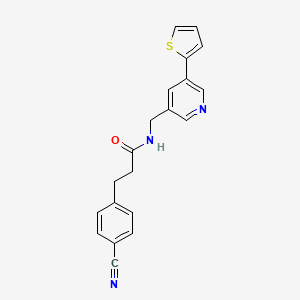
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)
